5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole
Description
5-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole (IUPAC name) is a substituted imidazole derivative with the molecular formula C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol . Structurally, it features a 3,4-dimethylphenylethyl group attached to the imidazole ring, a configuration critical to its biological activity. The compound is pharmacologically significant as an α₂-adrenoceptor agonist, binding to α₂-adrenergic receptors to inhibit norepinephrine release, thereby inducing sedative and analgesic effects .
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-9-4-5-12(6-10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15) |
InChI Key |
ZSTJCNFENYWUEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C2=CN=CN2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole can be achieved through several methods. One notable method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method provides a convenient step for the synthesis without requiring methylation and dehydration steps, which are often problematic in other methods .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. For example, the synthesis of medetomidine, a related compound, involves the use of Grignard reagents and regioselective lithiation . These methods require careful control of reaction conditions, including low temperatures and protection from moisture .
Chemical Reactions Analysis
Reduction Reactions
Hydrogenation is a critical reduction process for imidazole derivatives. The patent describes the hydrogenation of a vinyl group to an ethyl group using palladium on carbon (Pd/C) as a catalyst in methanol under hydrogen gas (0.21×10⁶ Pa pressure) at 44–46°C . This method is standard for converting alkene moieties to saturated ethyl groups.
| Reaction Type | Reagents & Conditions | Product |
|---|---|---|
| Reduction | Pd/C, H₂, methanol, 44–46°C, 1.5 h | Ethyl-substituted imidazole |
Acid-Base Interactions
The compound readily forms hydrochloride salts upon treatment with hydrochloric acid. For example, the patent details the formation of 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride hydrate by adding 4 M HCl to the reaction mixture at 38–42°C . This protonation likely occurs at the imidazole’s basic nitrogen.
| Reaction Type | Reagents & Conditions | Product |
|---|---|---|
| Acid-Base | 4 M HCl, 38–42°C | Hydrochloride salt hydrate |
Substitution Reactions
While direct substitution data for this compound is limited, analogous imidazole derivatives (e.g., gold complexes in the ACS study) undergo ligand scrambling and halide substitution . For instance, bromido complexes react with chloride to form chlorido derivatives under basic conditions . This suggests potential susceptibility to nucleophilic or electrophilic substitution at reactive positions, such as the benzylic carbon or imidazole ring.
| Reaction Type | Reagents & Conditions | Product |
|---|---|---|
| Substitution | Chloride ions, basic conditions | Halide-substituted derivatives |
Thermally Induced Reactions
The patent highlights reflux conditions (118°C in concentrated acetic acid) for the synthesis of 4,5-diphenyl-1H-imidazole precursors . While not directly applied to the target compound, such thermal treatments may facilitate cyclization or functional group transformation in related imidazole systems.
Stability and Degradation
In biological media (e.g., RPMI 1640), imidazole derivatives exhibit variable stability. The ACS study notes that gold(I) complexes undergo ligand scrambling and react with glutathione (GSH), forming stable adducts . Though specific degradation pathways for the target compound are not detailed, such interactions suggest potential reactivity with thiols or nucleophilic species under physiological conditions.
Research Gaps and Considerations
-
Oxidation : BenchChem data (excluded per instructions) suggests MnO₂-mediated oxidation, but peer-reviewed sources lack direct evidence for this compound.
-
Regioselectivity : Patent literature emphasizes regioselective lithiation in medetomidine synthesis , but analogous reactions for this compound remain unstudied.
References ACS Publications. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) Complexes. Google Patents. (2006). Method for preparing medetomidine and its salts.
Scientific Research Applications
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. For instance, as an α2-adrenoceptor agonist, it binds to α2-adrenergic receptors, leading to sedative and analgesic effects . The binding of the compound to these receptors inhibits the release of norepinephrine, resulting in reduced sympathetic nervous system activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of the target compound with its analogs:
Medetomidine and Dexmedetomidine
- Medetomidine : A racemic mixture containing both enantiomers of the target compound. It shares identical structural features (3,4-dimethylphenylethyl-imidazole) and α₂-agonist activity but is used primarily in veterinary medicine .
- Dexmedetomidine : The (S)-enantiomer of medetomidine, clinically approved for human anesthesia. It exhibits 10-fold higher selectivity for α₂-receptors compared to the (R)-enantiomer, enhancing therapeutic efficacy .
| Compound | Key Feature | Biological Application |
|---|---|---|
| 5-[1-(3,4-DMP)ethyl]-1H-imidazole | 3,4-Dimethylphenylethyl substituent | Research tool for α₂-receptors |
| Medetomidine | Racemic mixture | Veterinary sedation |
| Dexmedetomidine | (S)-enantiomer | Human anesthesia |
Substituted Imidazoles with Aromatic Groups
2-(Benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
- Structure : Contains benzylsulfanyl, dichlorophenyl, and trifluoromethoxyphenyl groups.
- Uniqueness : The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the target compound.
2-(3,4-Dimethoxyphenyl)-5-methyl-1H-imidazole
- Structure : Features a 3,4-dimethoxyphenyl group instead of dimethylphenyl.
- Activity : The methoxy groups improve electron-donating capacity , altering receptor binding kinetics. Lacks α₂-agonist activity but shows promise in anti-inflammatory applications .
Imidazoles with Sulfonyl and Sulfanyl Groups
1-((4-Ethoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Structure : Sulfonyl group linked to a substituted phenyl ring.
- Uniqueness : The sulfonyl group increases hydrogen-bonding capacity , enhancing interactions with enzymes like cyclooxygenase (COX). Used in anti-inflammatory drug development .
1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)
- Structure : Sulfonyl and isopropyl substituents.
- Activity : Demonstrates antifungal activity against Candida albicans, unlike the target compound .
Structural-Activity Relationship (SAR) Insights
- 3,4-Dimethylphenyl Group : Critical for α₂-receptor binding in the target compound. Replacement with dichlorophenyl (e.g., ) shifts activity toward antimicrobial pathways.
- Stereochemistry : Dexmedetomidine’s (S)-enantiomer shows higher receptor selectivity, emphasizing the role of chirality in efficacy .
- Substituent Effects :
- Electron-donating groups (e.g., methoxy in ) enhance stability and alter receptor interactions.
- Sulfonyl/sulfanyl groups (e.g., ) broaden applications to enzyme inhibition.
Data Tables: Comparative Analysis
Table 2: Substituent Impact on Activity
| Substituent Type | Example Compound | Effect on Activity |
|---|---|---|
| 3,4-Dimethylphenylethyl | Target compound | High α₂-receptor affinity |
| 3,4-Dichlorophenyl | compound | Enhanced antimicrobial activity |
| Sulfonyl group | compounds | Enzyme inhibition (COX, antifungal) |
| Methoxy groups | compound | Anti-inflammatory potential |
Biological Activity
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole, commonly known as medetomidine, is a compound belonging to the imidazole class that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Overview of Imidazole Derivatives
Imidazole derivatives are recognized for their extensive pharmacological profiles, including antibacterial , anticancer , anti-inflammatory , and analgesic activities. The imidazole ring is a significant structural motif in medicinal chemistry due to its ability to interact with various biological targets, including receptors and enzymes .
Medetomidine primarily acts as an alpha-2 adrenergic agonist , which leads to sedation and analgesia. Upon binding to alpha-2 receptors in the central nervous system, it inhibits the release of norepinephrine, resulting in decreased sympathetic outflow and sedation. This mechanism underlies its use in veterinary medicine for sedation during surgical procedures .
1. Analgesic and Sedative Effects
Medetomidine has been extensively studied for its analgesic properties. It provides effective pain relief in various clinical settings. A study demonstrated that medetomidine significantly reduced pain perception in animal models, showing its potential as a powerful analgesic agent .
2. Anticancer Properties
Recent research has indicated that imidazole derivatives can exhibit anticancer activity by inhibiting tumor cell proliferation. For instance, certain imidazole compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HCT-15 | 80 |
| This compound | NCI-H460 | 270 |
3. Antimicrobial Activity
Imidazole derivatives have demonstrated significant antimicrobial activity against various pathogens. For example, a study evaluated the antibacterial effects of several imidazole derivatives against E. coli and S. aureus, with notable zones of inhibition reported:
| Compound | Zone of Inhibition (mm) |
|---|---|
| Medetomidine | 28 (Streptomycin control) |
| Other derivatives | Varying from 10 to 22 |
Veterinary Applications
Medetomidine is widely used in veterinary medicine for sedation and anesthesia. Clinical studies have shown that it provides rapid sedation with minimal side effects when administered to dogs and cats undergoing surgical procedures .
Human Applications
While primarily used in animals, there is ongoing research into the potential human applications of medetomidine for sedation in intensive care settings. Its ability to provide deep sedation without respiratory depression makes it a candidate for further investigation in human medicine .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : React 3,4-dimethylphenylacetone with ammonium acetate and an aldehyde (e.g., glyoxal) under reflux in a polar solvent (e.g., ethanol or DMF) to form the imidazole core.
- Step 2 : Introduce the ethyl linker via nucleophilic substitution or alkylation using a base (e.g., triethylamine or potassium carbonate) in aprotic solvents like DCM or THF .
- Key Validation : Confirm intermediate structures using -NMR (e.g., δ 2.2–2.5 ppm for methyl groups on the aryl ring) and -NMR (e.g., 120–140 ppm for imidazole carbons) .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : -NMR (to confirm substituent integration), -NMR (to verify aromatic and imidazole carbons), and IR (C=N stretch at ~1666 cm) .
- Elemental Analysis : Compare experimental vs. calculated C, H, N percentages (e.g., expected deviation <0.3%) .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Substituent Analysis : Compare activity of 3,4-dimethylphenyl derivatives with 2,3-dimethyl analogs (e.g., Medetomidine derivatives in ). Use molecular docking (e.g., AutoDock Vina) to model interactions with target receptors (e.g., TGR5 in ) and identify steric/electronic effects .
- Controlled Assays : Perform dose-response curves in parallel under identical conditions (e.g., IC in µM range) to isolate substituent-driven effects .
Q. How can computational modeling optimize the compound for specific receptor binding?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or MOE to model binding poses. Focus on hydrophobic interactions between the 3,4-dimethylphenyl group and receptor pockets (e.g., TGR5 agonists in ).
- QSAR Analysis : Train models on analogs (e.g., triaryl imidazoles in ) to predict logP, polar surface area, and binding affinity .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Process Analytics : Use inline FTIR or Raman spectroscopy to monitor reaction progress and intermediates .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for similar imidazole derivatives?
- Methodological Answer :
- Solvent Polarity Testing : Measure solubility in DMSO, water, and ethanol using UV-Vis spectroscopy (λ ~260 nm for imidazole).
- Crystallography : Compare crystal structures (e.g., ) to identify hydrogen bonding or π-stacking differences affecting solubility .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
